3,5-Dimethylbenzenecarboximidamide
Overview
Description
3,5-Dimethylbenzenecarboximidamide is an organic compound with the molecular formula C9H12N2. It is a derivative of benzimidamide, featuring two methyl groups attached to the benzene ring at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylbenzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylbenzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives of the compound, depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylbenzenecarboximidamide has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand various biochemical processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: It can be utilized in the production of materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethylbenzenecarboximidamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzimidazole
2-Methylbenzimidazole
4-Methylbenzimidazole
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Properties
IUPAC Name |
3,5-dimethylbenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYDWZDLNAWGHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90391752 | |
Record name | 3,5-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-48-3 | |
Record name | 3,5-dimethylbenzenecarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90391752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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